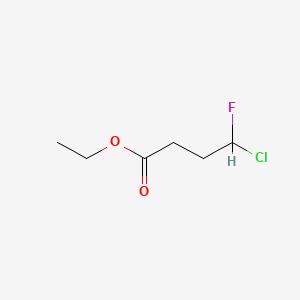
2-Hydroxy-5-(trifluoromethylthio)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-(trifluoromethylthio)acetophenone (TFMTA) is a synthetic compound with a wide range of applications in the fields of medicine, chemistry, and biotechnology. It is a versatile compound that can be used to synthesize a variety of compounds, including pharmaceuticals, cosmetics, and polymers. TFMTA is a colorless solid with a melting point of 103-104°C, and a boiling point of 195-196°C. It is soluble in water and is relatively stable under normal conditions.
Mécanisme D'action
2-Hydroxy-5-(trifluoromethylthio)acetophenone acts as an inhibitor of enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE). It binds to the active site of the enzyme and inhibits its activity. It also has a stimulant effect on the central nervous system, which is thought to be due to its ability to inhibit MAO.
Biochemical and Physiological Effects
2-Hydroxy-5-(trifluoromethylthio)acetophenone has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. It has also been shown to have a protective effect against oxidative stress and to reduce the risk of cardiovascular disease. In addition, it has been shown to have an anti-diabetic effect and to reduce the risk of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxy-5-(trifluoromethylthio)acetophenone has several advantages for use in laboratory experiments. It is relatively stable and can be stored at room temperature. It is also relatively inexpensive and can be synthesized in a relatively short amount of time. However, it is also toxic and should be handled with caution.
Orientations Futures
There are a number of potential future directions for research involving 2-Hydroxy-5-(trifluoromethylthio)acetophenone. These include further studies on its anti-inflammatory, anti-oxidant, and anti-tumor properties. It could also be used to study the mechanism of action of drugs and to develop new drugs. In addition, further research could be conducted on its potential as an anti-diabetic agent and its ability to reduce the risk of cardiovascular disease. Finally, it could be used to study the structure and function of proteins and to develop new polymers.
Méthodes De Synthèse
2-Hydroxy-5-(trifluoromethylthio)acetophenone can be synthesized through the reaction of 2-hydroxyacetophenone and trifluoromethanesulfonyl chloride in the presence of a base, such as pyridine. The reaction is carried out at room temperature and the product is isolated by filtration. The yield of the reaction is typically in the range of 70-85%.
Applications De Recherche Scientifique
2-Hydroxy-5-(trifluoromethylthio)acetophenone is widely used in scientific research, particularly in the field of biochemistry. It has been used to study enzyme inhibition and enzyme-catalyzed reactions, as well as to investigate the mechanism of action of drugs. It has also been used to study the structure and function of proteins and to develop new drugs.
Propriétés
IUPAC Name |
1-[2-hydroxy-5-(trifluoromethylsulfanyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2S/c1-5(13)7-4-6(2-3-8(7)14)15-9(10,11)12/h2-4,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPOKICKJVBXJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)SC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(trifluoromethylthio)acetophenone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1,1'-[(3,3,4,4,5,5-Hexafluoro-1-cyclopentene-1,2-diyl)bis(oxy)]bis[3,5-bis(trifluoromethyl)-benzene](/img/structure/B6311651.png)


